[(4-ethylphenyl)(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]propanedinitrile
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Overview
Description
2-[(4-ETHYLPHENYL)(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANEDINITRILE is a complex organic compound that features a pyrazole ring, a phenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-ETHYLPHENYL)(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANEDINITRILE typically involves multi-step organic reactions. One common method involves the reaction of 4-ethylbenzaldehyde with 3-methyl-1-phenyl-5-pyrazolone in the presence of a base such as sodium acetate. The reaction is carried out at room temperature, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(4-ETHYLPHENYL)(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANEDINITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[(4-ETHYLPHENYL)(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANEDINITRILE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[(4-ETHYLPHENYL)(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANEDINITRILE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s hydroxyl and nitrile groups play crucial roles in these interactions, facilitating hydrogen bonding and other molecular interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-[(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]BENZONITRILE
- 2-[(4-METHYLPHENYL)(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANEDINITRILE
Uniqueness
2-[(4-ETHYLPHENYL)(5-HYDROXY-3-METHYL-1H-PYRAZOL-4-YL)METHYL]PROPANEDINITRILE is unique due to the presence of both the ethylphenyl and pyrazole moieties, which confer distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H16N4O |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
2-[(4-ethylphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]propanedinitrile |
InChI |
InChI=1S/C16H16N4O/c1-3-11-4-6-12(7-5-11)15(13(8-17)9-18)14-10(2)19-20-16(14)21/h4-7,13,15H,3H2,1-2H3,(H2,19,20,21) |
InChI Key |
FDRLCEIYHTVQMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C2=C(NNC2=O)C)C(C#N)C#N |
Origin of Product |
United States |
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